3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a benzodioxole ring and a fluoro-methylphenyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Acrylamide Formation: The acrylamide moiety is introduced through a reaction between an appropriate amine and acryloyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the acrylamide derivative in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Substitution: The fluoro-methylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the fluoro-methylphenyl group contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
3-(1,3-benzodioxol-5-yl)-N-(2-chloro-4-methylphenyl)acrylamide: Contains a chloro group instead of a fluoro group, leading to different chemical and biological properties.
Uniqueness: The presence of the fluoro substituent in 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide enhances its chemical stability and may improve its biological activity compared to similar compounds. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-11-2-5-14(13(18)8-11)19-17(20)7-4-12-3-6-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZLZTLNGUIYJB-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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